molecular formula C12H11NO4 B2491117 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 146828-47-9

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B2491117
CAS No.: 146828-47-9
M. Wt: 233.223
InChI Key: UPBVPTNGSNMCQH-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring system. Industrial production methods often utilize similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

1-ethyl-2,4-dioxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17/h3-6,9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBVPTNGSNMCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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